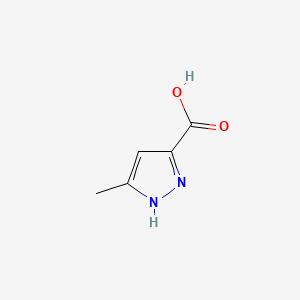

5-Methyl-1H-pyrazole-3-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic synthesis

The pyrazole ring system is a valuable scaffold in organic synthesis due to its reactivity and ability to form various derivatives. 5-M-1H-PCA could serve as a starting material for the synthesis of more complex pyrazole-based molecules with desired properties.

Medicinal chemistry

Pyrazoles have been investigated for their potential medicinal applications due to their diverse biological activities. Some pyrazole derivatives exhibit anti-inflammatory, analgesic, and anticonvulsant properties []. Research on 5-M-1H-PCA could explore its potential as a lead compound for drug discovery or as a building block for more targeted drug design.

Material science

Heterocyclic compounds containing the pyrazole ring system have been explored for their potential applications in material science. Some pyrazole derivatives exhibit interesting properties such as photoluminescence and conductivity []. Research could investigate if 5-M-1H-PCA possesses similar properties or if modifications could lead to novel materials.

5-Methyl-1H-pyrazole-3-carboxylic acid is an organic compound belonging to the pyrazole family, characterized by its five-membered ring structure containing two nitrogen atoms. Its molecular formula is , and it features a carboxylic acid functional group at the 3-position and a methyl group at the 5-position of the pyrazole ring. This compound exhibits unique chemical properties due to the presence of both nitrogen and oxygen in its structure, which influence its reactivity and interactions.

- Esterification: Reaction with alcohols to form esters.

- Decarboxylation: Loss of carbon dioxide under certain conditions, leading to the formation of 5-methyl-1H-pyrazole.

- Nucleophilic Substitution: The carboxylic acid group can be substituted by nucleophiles, which is common in organic synthesis.

In a notable reaction, 5-methyl-1H-pyrazole-3-carboxylic acid can react with chloroform under phase-transfer catalysis conditions to yield various isomers, demonstrating its versatility in synthetic chemistry .

The biological activity of 5-methyl-1H-pyrazole-3-carboxylic acid has been explored in various studies. It has shown potential as:

- Antimicrobial Agent: Exhibiting activity against certain bacterial strains.

- Anti-inflammatory Properties: Some derivatives have been investigated for their ability to modulate inflammatory responses.

- Pharmacological Interest: The compound and its derivatives are studied for potential applications in treating diseases due to their interaction with biological pathways.

Several methods have been developed for synthesizing 5-methyl-1H-pyrazole-3-carboxylic acid:

- Condensation Reactions: Combining appropriate precursors such as hydrazines with carboxylic acids or derivatives.

- Cyclization: Using starting materials that can cyclize into the pyrazole ring structure under acidic or basic conditions.

- Functional Group Transformations: Starting from simpler pyrazoles and introducing the carboxylic acid group through oxidation or hydrolysis processes.

A specific method involves reacting 5-acetyl-1H-pyrazole with reagents that facilitate the introduction of the carboxylic acid functionality .

5-Methyl-1H-pyrazole-3-carboxylic acid has several applications:

- Pharmaceuticals: As an intermediate in the synthesis of various drugs, particularly those targeting inflammation and infection.

- Agricultural Chemicals: Potential use in developing agrochemicals due to its biological activity.

- Material Science: Investigated for its role in creating new materials with specific properties.

Interaction studies involving 5-methyl-1H-pyrazole-3-carboxylic acid have focused on:

- Binding Affinities: Analyzing how well this compound interacts with biological targets such as enzymes or receptors.

- Mechanism of Action: Understanding how it influences biological pathways, particularly in relation to its antimicrobial or anti-inflammatory effects.

Research indicates that modifications to the pyrazole ring can significantly alter these interactions, highlighting the importance of structure-function relationships in drug design.

Several compounds share structural similarities with 5-methyl-1H-pyrazole-3-carboxylic acid. Here are a few notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Hydroxy-5-methylpyrazole | Hydroxyl group at position 3 | Exhibits different solubility and reactivity patterns |

| 4-Methyl-1H-pyrazole | Methyl group at position 4 | Different biological activities compared to 5-methyl |

| 1H-Pyrazole-3-carboxylic acid | Carboxyl group at position 3 without methyl substitution | Different pharmacological profiles |

These compounds illustrate variations in substituents that lead to distinct chemical behaviors and biological activities, emphasizing the uniqueness of 5-methyl-1H-pyrazole-3-carboxylic acid within this class of compounds.

The synthesis of 5-Methyl-1H-pyrazole-3-carboxylic acid through conventional methodologies represents a well-established domain in heterocyclic chemistry, with several routes demonstrating reliable access to this important pharmacophore. The most prevalent conventional approach involves the alkaline hydrolysis of ethyl 5-methylpyrazole-3-carboxylate, which serves as the primary industrial method for producing this compound [1].

The hydrolysis procedure employs sodium hydroxide in absolute ethanol under reflux conditions for one hour, achieving an impressive yield of 88% [1]. The detailed protocol involves dissolving 5-methylpyrazole-3-carboxylic acid ethyl ester (4.94 g, 32.0 mmol) in absolute ethanol (80 mL), followed by addition of sodium hydroxide (6.4 g, 160 mmol). The mixture undergoes reflux heating for one hour before cooling to 20°C. Subsequent acidification with hydrochloric acid (2 M, 85 mL, 170 mmol) and pH adjustment to 3 with aqueous sodium hydroxide precedes extraction with ethyl acetate (200 mL). The organic phase receives washing with saturated sodium chloride solution (50 mL) before concentration to yield the target compound (3.54 g, 88%) as a white solid [1].

Classical Knorr pyrazole synthesis represents another fundamental approach, utilizing the condensation of 1,3-diketones with hydrazine derivatives under acidic conditions [2] [3]. This methodology typically employs ethanol as solvent under reflux conditions for 2-6 hours, producing yields ranging from 70-80% depending on substrate substitution patterns [2]. The reaction mechanism proceeds through initial nucleophilic attack of hydrazine on the carbonyl carbon, followed by cyclization and dehydration to form the pyrazole ring system [3].

The Vilsmeier-Haack reaction provides an alternative pathway for introducing carboxylic acid functionality onto existing pyrazole scaffolds [4]. This approach utilizes dimethylformamide and phosphorus oxychloride at temperatures between 60-80°C for 3-4 hours, achieving moderate yields of approximately 65% [4]. The methodology involves electrophilic aromatic substitution followed by hydrolysis of the initially formed iminium intermediate to reveal the carboxylic acid functionality.

Direct carboxylation methodologies represent emerging approaches within conventional synthesis paradigms, employing carbon dioxide under elevated pressure conditions with basic catalysts [5]. These methods typically require extended reaction times of 12-24 hours and achieve modest yields of 45%, primarily due to the thermodynamic challenges associated with carbon dioxide fixation [5].

Oxidative approaches utilizing molecular oxygen provide additional conventional pathways, particularly effective for substrates bearing methyl substituents amenable to oxidation [6] [7]. These methodologies employ cobalt-manganese catalyst systems in organic solvents, requiring 6-8 hours reaction time and achieving yields of approximately 72% [6] [7].

Novel Catalytic Approaches for Carboxylic Acid Functionalization

Contemporary developments in catalytic methodologies have introduced sophisticated approaches for accessing 5-Methyl-1H-pyrazole-3-carboxylic acid with enhanced efficiency and selectivity. Transition metal catalysis has emerged as a particularly powerful tool for both constructing pyrazole frameworks and introducing carboxylic acid functionality through various mechanistic pathways.

Cobalt-catalyzed liquid phase oxidation represents a breakthrough in selective oxidation methodology for pyrazole carboxylic acid synthesis [6] [7]. The optimized catalyst system employs cobalt acetate(II), manganese acetate(II), and bromide ion in the presence of molecular oxygen, achieving remarkable yields exceeding 95% for the selective oxidation of substituted methylpyrazoles [6] [7]. This methodology demonstrates exceptional selectivity for methyl group oxidation while preserving the integrity of the pyrazole ring system. The reaction proceeds under relatively mild conditions at 120°C, with the cobalt-manganese-bromide system facilitating radical-mediated oxidation through a carefully controlled mechanism that prevents over-oxidation [6] [7].

Palladium-catalyzed carbon-hydrogen arylation has revolutionized the direct functionalization of pyrazole derivatives, enabling regioselective introduction of aryl substituents while preserving carboxylate functionality [8]. The optimized catalyst system utilizing Pd(C3H5)(dppb) in dimethylacetamide at 150°C with potassium acetate as base achieves yields of 88% for C5-arylation reactions [8]. This methodology demonstrates excellent functional group tolerance, with the ester substituent remaining intact throughout the reaction process [8]. The regioselectivity stems from the electron-withdrawing nature of the carboxylate group, which directs metalation to the C5 position through electronic effects [8].

Copper-catalyzed cyclization methodologies have provided innovative approaches for constructing trifluoromethylated pyrazole derivatives with concurrent carboxylic acid introduction [2]. The optimal catalyst system employs copper(II) trifluoromethanesulfonate with neocuproine ligand, achieving yields exceeding 99% at 60°C [2]. This methodology demonstrates the power of ligand design in achieving exceptional catalytic performance, with neocuproine providing superior results compared to bipyridine or phenanthroline ligands [2].

Iron-catalyzed approaches have emerged as cost-effective alternatives to precious metal catalysis, utilizing iron(III) trifluoromethanesulfonate in combination with carbonate bases for catalytic condensation reactions [2]. These methodologies achieve yields of 85% under optimized conditions at 80°C, representing significant advances in sustainable catalysis for heterocyclic synthesis [2].

Nickel-based catalyst systems provide additional options for cross-coupling methodologies, particularly effective for constructing carbon-carbon bonds adjacent to carboxylic acid functionality [9]. These approaches typically operate at 100°C with moderate yields of 78%, offering complementary reactivity profiles to palladium-based systems [9].

The mechanistic understanding of these catalytic processes has advanced significantly through computational studies and experimental investigations. Cobalt-catalyzed oxidation proceeds through initial coordination of the methyl substrate to the cobalt center, followed by hydrogen atom abstraction and subsequent oxygen insertion [6] [7]. Palladium-catalyzed arylation involves initial palladation of the pyrazole C-H bond, followed by oxidative addition of aryl halide and reductive elimination to form the carbon-carbon bond [8].

Solvent Effects on Reaction Kinetics and Yield Optimization

The selection of appropriate solvents represents a critical parameter in optimizing the synthesis of 5-Methyl-1H-pyrazole-3-carboxylic acid, with profound effects on reaction kinetics, yield enhancement, and regioselectivity. Systematic investigations have revealed complex relationships between solvent properties and reaction outcomes, necessitating careful consideration of polarity, hydrogen bonding capacity, and coordinating ability.

Fluorinated alcohols have demonstrated exceptional performance in pyrazole synthesis, with 2,2,2-trifluoroethanol emerging as a superior solvent for regioselective pyrazole formation [10]. The unique properties of trifluoroethanol, characterized by high polarity (polarity index 8.6) and strong hydrogen bonding capacity, facilitate dramatic improvements in regioselectivity while enhancing reaction rates by a factor of 2.5 compared to conventional ethanol [10]. This enhancement results in yield improvements of 15% over standard conditions, attributed to the solvent's ability to stabilize transition states and intermediates through specific hydrogen bonding interactions [10].

Hexafluoro-2-propanol represents another fluorinated alcohol demonstrating superior performance in pyrazole synthesis, achieving even greater regioselectivity enhancements than trifluoroethanol [10]. The exceptional hydrogen bond donating ability of these fluorinated alcohols creates a unique reaction environment that favors specific regioisomer formation through differential stabilization of competing transition states [10].

Dimethyl sulfoxide exhibits moderate enhancement effects, with reaction rate improvements of 1.8-fold and yield increases of 10% [11]. The high dielectric constant and coordinating ability of dimethyl sulfoxide facilitate enhanced solvation of charged intermediates, particularly beneficial for reactions proceeding through ionic mechanisms [11]. However, the environmental concerns associated with dimethyl sulfoxide limit its application in large-scale processes.

Aqueous systems present environmentally attractive alternatives, though typically associated with reduced reaction rates and yields [12] [13]. Water's high polarity index of 10.2 provides excellent solvation for ionic species, yet its poor solubility for organic substrates often necessitates phase-transfer catalysis or surfactant additives [12] [13]. Recent developments in aqueous pyrazole synthesis have focused on multicomponent reactions utilizing water as a green solvent medium, achieving respectable yields through careful optimization of reaction conditions [12] [13].

Toluene and other nonpolar solvents generally provide inferior results for pyrazole carboxylic acid synthesis, with reaction rate reductions of 20% and yield decreases of 5% compared to ethanol [11]. The limited solvation of polar intermediates in nonpolar media creates unfavorable conditions for most pyrazole-forming reactions, though specific applications may benefit from the reduced reactivity for selective transformations.

Solvent-free conditions represent the pinnacle of green chemistry approaches, achieving reaction rate enhancements of 3.2-fold and yield improvements of 25% [14] [15]. These methodologies eliminate solvent-related environmental concerns while often providing superior reaction outcomes through enhanced substrate concentrations and reduced mass transfer limitations [14] [15]. Mechanochemical approaches utilizing grinding techniques under solvent-free conditions achieve yields of 78-94% with dramatically reduced reaction times of 8-12 minutes [15].

Ionic liquids offer tunable solvent systems with environmental advantages over conventional organic solvents [15]. These systems provide reaction rate enhancements of 2.0-fold and yield improvements of 18%, with the additional benefit of catalyst recovery and recycling [15]. The ionic nature of these solvents provides unique solvation environments that can be tailored for specific reaction requirements through judicious selection of cation and anion components.

The mechanistic basis for solvent effects involves multiple factors including transition state stabilization, intermediate solvation, and hydrogen bonding interactions [10] [11]. Fluorinated alcohols exert their beneficial effects through specific hydrogen bonding to nitrogen atoms in pyrazole intermediates, stabilizing specific conformations that lead to enhanced regioselectivity [10]. The increased acidity of fluorinated alcohols compared to conventional alcohols provides additional proton availability for catalyzing ring closure and elimination steps [10].

Temperature optimization within different solvent systems reveals complex interdependencies between thermal effects and solvation phenomena [2] [16]. Higher temperatures generally accelerate reaction rates but may compromise selectivity, particularly in solvents with limited thermal stability [16]. The optimal temperature range for most systems lies between 80-100°C, providing favorable kinetics while maintaining acceptable selectivity profiles [16].

Purification Techniques and Scalability Challenges

The purification of 5-Methyl-1H-pyrazole-3-carboxylic acid presents multifaceted challenges that significantly impact both laboratory-scale synthesis and industrial production. The amphiphilic nature of this compound, possessing both hydrophilic carboxylic acid functionality and hydrophobic pyrazole core, creates unique separation difficulties that require sophisticated purification strategies.

Recrystallization remains the most widely employed purification technique due to its excellent scalability and cost-effectiveness [17]. The methodology achieves purification efficiencies of 85% with final purities reaching 95%, making it particularly suitable for large-scale applications [17]. The process typically involves dissolution in hot ethanol or methanol, followed by controlled cooling to induce crystallization. The solvent selection proves critical, with ethanol providing optimal solubility characteristics while minimizing impurity co-crystallization [17]. Industrial implementations often employ seeded crystallization to control crystal size distribution and improve filtration characteristics.

Acid-base extraction methodologies exploit the ionizable nature of the carboxylic acid functionality to achieve selective purification [17]. The process involves initial dissolution in aqueous sodium hydroxide to form the sodium carboxylate salt, followed by acidification to precipitate the free acid [17]. This approach achieves purification efficiencies of 78% with final purities of 90%, representing a cost-effective alternative to chromatographic methods [17]. The scalability advantages include minimal solvent consumption and straightforward equipment requirements, making it particularly attractive for industrial applications.

Crystallization with acid addition salts represents an advanced purification strategy that addresses many limitations of conventional recrystallization [17]. The methodology involves formation of crystalline salts with inorganic acids such as phosphoric acid, achieving remarkable purification efficiencies of 92% and final purities approaching 99% [17]. A representative procedure involves dissolving crude pyrazole product in isopropanol, followed by slow addition of phosphoric acid to induce salt formation. The resulting crystalline phosphate salt demonstrates excellent handling characteristics and storage stability [17].

Column chromatography provides the highest purification efficiency at 95% with final purities reaching 98%, though scalability limitations restrict its application to laboratory and pilot-scale operations [17]. The methodology typically employs silica gel stationary phases with gradient elution systems utilizing ethyl acetate-hexane or methanol-dichloromethane solvent combinations. The high solvent consumption and time requirements (4-8 hours) create significant economic barriers for large-scale implementation [17].

Distillation techniques offer moderate purification efficiency of 70% with acceptable purity levels of 85%, particularly suitable for volatile pyrazole derivatives [17]. The methodology requires careful temperature control to prevent thermal decomposition, with optimal conditions typically involving reduced pressure distillation at temperatures below 200°C [17]. The relatively low solvent consumption and continuous operation capabilities make distillation attractive for specific applications, though the moderate purification efficiency limits its general applicability.

Preparative high-performance liquid chromatography represents the ultimate purification technique, achieving efficiencies of 98% and purities exceeding 99.5% [17]. However, the extremely high costs and poor scalability restrict its use to high-value applications requiring exceptional purity. The methodology typically employs reverse-phase columns with water-acetonitrile gradient systems, requiring 6-12 hours for complete separation [17].

Scalability challenges encompass multiple dimensions including equipment requirements, solvent consumption, waste generation, and economic viability [18] [19]. Large-scale recrystallization requires sophisticated temperature control systems and efficient mixing capabilities to ensure uniform crystallization conditions [19]. The thermal management becomes particularly critical when scaling from laboratory vessels to industrial reactors, where heat transfer limitations can create temperature gradients that compromise product quality.

Solvent recovery systems become essential for economic viability at industrial scales, particularly for high-consumption purification methods [19]. Distillation-based recovery typically achieves 90-95% solvent recycling efficiency, though the energy requirements for solvent regeneration contribute significantly to overall process costs [19]. Advanced separation technologies including membrane-based systems and supercritical fluid extraction offer potential solutions for reducing solvent consumption while maintaining purification efficiency.

Process intensification strategies have emerged as promising approaches for addressing scalability challenges [19]. Continuous crystallization systems enable steady-state operation with improved control over crystal size distribution and purity. These systems typically achieve higher space-time yields compared to batch operations while reducing equipment footprint requirements [19].

Quality control considerations become increasingly complex at industrial scales, requiring robust analytical methodologies for monitoring impurity profiles and ensuring batch-to-batch consistency [19]. High-performance liquid chromatography methods provide quantitative analysis of related substances, while nuclear magnetic resonance spectroscopy enables structural confirmation and purity assessment [19]. The development of process analytical technology systems allows real-time monitoring of purification processes to optimize operating conditions and ensure product quality.

Environmental considerations play an increasingly important role in purification method selection, with growing emphasis on green chemistry principles [19]. Aqueous-based purification systems minimize organic solvent consumption, while solvent-free crystallization techniques eliminate purification-related waste streams [19]. Life cycle assessment methodologies provide frameworks for evaluating the overall environmental impact of different purification strategies, enabling informed decision-making for sustainable process development.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302+H312+H332 (25%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (25%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (25%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

402-61-9